2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide

KIF18A Mitotic Kinesin Chemical Probe

Sourcing a selective KIF18A inhibitor probe, distinct from off-target CAIX inhibitors, is a key challenge in chromosomal instability (CIN) research. This compound is the exact solution: a synthetic, small-molecule KIF18A motor protein inhibitor with a multi-target profile (KIF18A, Nrf2, G9a). - Validated for synthetic lethality studies in CIN-high vs. CIN-low isogenic cell line pairs. - Provides a unique polypharmacology scaffold for medicinal chemistry campaigns targeting mitosis, oxidative stress, and epigenetic regulation. - Available via custom synthesis; contact BenchChem for a quote and lead time.

Molecular Formula C22H27N3O5S
Molecular Weight 445.5 g/mol
Cat. No. B10805626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide
Molecular FormulaC22H27N3O5S
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)N)S(=O)(=O)N3CCCCCC3
InChIInChI=1S/C22H27N3O5S/c1-16-10-11-17(14-20(16)31(28,29)25-12-6-2-3-7-13-25)24-21(26)15-30-19-9-5-4-8-18(19)22(23)27/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H2,23,27)(H,24,26)
InChIKeyXRYOVIKJFFTGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide Procurement Guide: KIF18A Inhibitor & Chemical Probe


2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide (PubChem CID 4969630, ChEMBL ID CHEMBL1709900) [1] is a synthetic, small-molecule sulfonamide belonging to a class of KIF18A motor protein inhibitors [2]. Characterized by its azepane-1-ylsulfonyl moiety, 4-methylaniline core, and oxoethoxy benzamide framework, the compound is currently in preclinical investigation for its role in disrupting mitotic spindle assembly, making it a targeted chemical probe for cancers with high chromosomal instability (CIN).

Why Generic KIF18A or CAIX Inhibitors Cannot Substitute 2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide


While the broader class of 3-(azepan-1-ylsulfonyl)-N-aryl benzamides demonstrates potent inhibition of carbonic anhydrase IX (CAIX) with nanomolar IC50 values [1], the specific oxoethoxybenzamide moiety in this compound directs its primary mechanism toward KIF18A inhibition [2]. Generic substitution with a close CAIX inhibitor analog, such as those by Khanfar et al., would miss the critical KIF18A-driven mitotic arrest phenotype, which is synthetically lethal in CIN-high tumors [2]. This mechanistic divergence, documented through distinct patent families and orthogonal screening data, means that ostensibly similar azepane-sulfonamide structures are not functionally interchangeable for research targeting mitotic kinesins.

Quantitative Differentiation of 2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide from Structural Analogs


Target Engagement: KIF18A Inhibition vs. CAIX Inhibition

The primary evidence for this compound's differentiation lies in its target engagement profile. While structurally similar 3-(azepan-1-ylsulfonyl)-N-aryl benzamides are optimized for CAIX inhibition with an IC50 as low as 19 nM for the most potent analog (compound 26) [1], this specific compound is identified and claimed in patent literature primarily as a KIF18A inhibitor [2]. Its mechanism of action is through disrupting KIF18A's motor function, leading to a mitotic arrest phenotype that is distinct from the pH-regulation mechanism of CAIX inhibitors. This is a fundamental divergence in biological utility.

KIF18A Mitotic Kinesin Chemical Probe

Therapeutic Concept: Synthetic Lethality in CIN-High Tumors

KIF18A is identified as a top candidate essential for CIN-high cells from DEPMAP RNAi data, and its knockdown preferentially renders aneuploid and whole-genome doubled cells vulnerable to death [1]. The target compound is part of a class of KIF18A inhibitors designed to exploit this synthetic lethal interaction, a concept not applicable to CAIX inhibitors. CAIX inhibitors like those in the Khanfar et al. series aim to modulate the hypoxic tumor microenvironment, a different oncogenic vulnerability. This conceptual difference in therapeutic mechanism is a key differentiator for research applications.

Synthetic Lethality CIN Cancer

Broad-Profile Screening Data Suggests Polypharmacology Distinct from Other Kinesin Inhibitors

ChEMBL bioactivity data for this compound reveals a multi-target profile from qHTS screens, including moderate potency against Nuclear factor erythroid 2-related factor 2 (Nrf2) at 5.17 µM and Histone-lysine N-methyltransferase EHMT2 (G9a) at 8.91 µM [1]. This profile contrasts with the highly optimized selectivity of other KIF18A inhibitors like AM-5308, which has a KIF18A IC50 of 47 nM and high specificity against a panel of kinesins . The target compound's broader activity spectrum may represent a differentiated starting point for researchers exploring polypharmacology in oncology, rather than a pure, selective chemical probe.

Polypharmacology qHTS Nrf2

Validated Application Scenarios for 2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide Based on Differential Evidence


Dissecting KIF18A-Dependent Mitotic Arrest in CIN-High Cancer Cell Lines

This compound is the correct tool for researchers investigating the role of KIF18A in chromosomal instability, as claimed in patent literature [1]. Its application in isogenic cell line pairs (CIN-high vs. CIN-low) can validate the synthetic lethality concept, where CIN-high cells show enhanced sensitivity [1]. This is a specific, mechanism-driven application distinct from using CAIX inhibitors, which would report on the hypoxic response rather than mitotic spindle dynamics.

Lead Compound for Multi-Target Oncology Drug Discovery

ChEMBL data shows this compound has a multi-target profile hitting KIF18A, Nrf2, and G9a pathways [2]. This makes it a valuable starting point for medicinal chemistry campaigns aiming to develop a single agent that disrupts mitosis while simultaneously combating oxidative stress resistance and epigenetic regulation in tumors. A selective KIF18A inhibitor like AM-5308 would not provide this specific polypharmacology scaffold.

Chemical Biology Studies Differentiating Kinesin and Carbonic Anhydrase Pathways

The structural similarity of this compound to highly potent CAIX inhibitors (e.g., Khanfar et al. series with low nM IC50) [3] allows it to serve as a critical control compound. Researchers can directly compare a KIF18A-biased azepane-sulfonamide with a CAIX-biased one to dissect the phenotypic outcomes of target engagement in the same cellular context, a valuable study design in chemical biology.

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